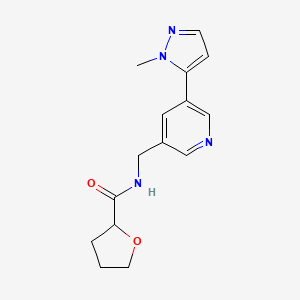

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide

Beschreibung

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a heterocyclic amide derivative featuring a pyridine core substituted with a methyl-pyrazole moiety and linked via a methylene bridge to a tetrahydrofuran-2-carboxamide group. This compound combines aromatic and aliphatic heterocycles, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h4-5,7-8,10,14H,2-3,6,9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRSJRKIKPTTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring followed by the introduction of the pyridine moiety. The final step involves the coupling of the tetrahydrofuran-2-carboxamide group.

Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Coupling with Tetrahydrofuran-2-carboxamide: The final step involves the coupling of the intermediate with tetrahydrofuran-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycles and Substituents

- Target Compound : Contains a pyridine ring (aromatic N-heterocycle) substituted at position 5 with a 1-methylpyrazole group. The tetrahydrofuran carboxamide introduces a semi-rigid aliphatic ring and an amide bond, likely enhancing solubility compared to purely aromatic analogs .

- Compound 21 (): Features a pyrazole-carboxamide fused to a thiophene ring. The nitro group (-NO₂) increases polarity but may reduce metabolic stability compared to the target’s methyl-pyrazole substituent .

- Compound 4d (): A benzamide derivative with a thiazole core substituted with morpholinomethyl and pyridinyl groups. The dichlorobenzene moiety enhances lipophilicity, contrasting with the target’s tetrahydrofuran-based amide .

Amide Linkage Variations

- The target’s tetrahydrofuran-2-carboxamide group differs from the benzamide (e.g., 4d) or pyrazole-carboxamide (e.g., 21) linkages in analogs. This structural variation may influence binding interactions in biological targets due to differences in steric bulk and hydrogen-bonding capacity .

Physicochemical Properties

- Target vs.

- Target vs. 4d : The tetrahydrofuran ring in the target may confer greater conformational flexibility compared to the rigid thiazole core in 4d, possibly improving binding to flexible enzyme pockets .

Bioactivity Insights

- Compound 21 (): Exhibits trypanocidal activity, attributed to nitro group-mediated redox cycling. The target’s lack of nitro substituents suggests a different mechanism, possibly through kinase or receptor modulation .

- The target’s pyridine-pyrazole system may mimic these interactions but with altered selectivity .

Research Implications and Gaps

- Synthetic Feasibility : The target’s synthesis could follow routes similar to those in (amide coupling) or (heterocyclic alkylation), but the tetrahydrofuran carboxamide may require specialized protecting-group strategies .

- Biological Screening : Priority should be given to assays evaluating kinase inhibition (e.g., JAK2, EGFR) or antibacterial activity, given the structural resemblance to bioactive analogs .

- Data Limitations : Direct comparisons are hindered by the absence of target-specific data (e.g., melting point, NMR). Future work should prioritize full spectroscopic characterization.

Biologische Aktivität

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Molecular Formula: CHNO

- Molecular Weight: 312.37 g/mol

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 312.37 g/mol |

| CAS Number | 2309340-77-8 |

Anticancer Properties

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide has been evaluated for its anticancer properties. Research indicates that it exhibits inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Kinases: The compound has shown to inhibit specific kinases that are crucial for cancer cell proliferation.

- Induction of Apoptosis: Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains, including resistant strains.

Efficacy Against Bacteria

The minimum inhibitory concentration (MIC) values indicate its effectiveness:

- Staphylococcus aureus: MIC = 4–8 μg/mL

- Mycobacterium abscessus: MIC = 0.5–1.0 μg/mL

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | Varies |

| Antimicrobial | Staphylococcus aureus | 4–8 |

| Antimicrobial | Mycobacterium abscessus | 0.5–1.0 |

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide revealed promising results in inhibiting the growth of breast cancer cells. The compound was administered in vitro, leading to a significant reduction in cell viability compared to control groups.

Case Study 2: Antimicrobial Resistance

Another research project focused on the antimicrobial properties of the compound against drug-resistant strains of bacteria. The findings indicated that this compound could serve as a potential lead for developing new antimicrobial agents, especially against multidrug-resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.